molecular formula C11H10N2O3 B12087209 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid

4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid

Cat. No.: B12087209
M. Wt: 218.21 g/mol
InChI Key: IDKZURNEQNEJJB-UHFFFAOYSA-N
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Description

4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid is an organic compound with the molecular formula C10H8N2O2. It is characterized by the presence of a benzoic acid moiety linked to a pyrazole ring through an ether linkage. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid involves the following steps:

    Starting Materials: 1-bromo-4-nitrobenzene and 4-aminopyrazole.

    Reaction: The first step involves the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole.

    Coupling Reaction: The 4-bromo-1H-pyrazole is then subjected to a palladium-catalyzed coupling reaction with benzoic acid to yield this compound[][2].

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity[2][2].

Chemical Reactions Analysis

Types of Reactions

4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydride and alkyl halides are commonly employed[][3].

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines[3][3].

Scientific Research Applications

4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid is unique due to the presence of the methyl group on the pyrazole ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its potential as a pharmacophore and its utility in various chemical reactions .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

4-(1-methylpyrazol-4-yl)oxybenzoic acid

InChI

InChI=1S/C11H10N2O3/c1-13-7-10(6-12-13)16-9-4-2-8(3-5-9)11(14)15/h2-7H,1H3,(H,14,15)

InChI Key

IDKZURNEQNEJJB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)OC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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